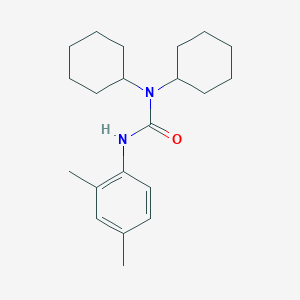

Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-

Description

Significance of Urea (B33335) Scaffolds in Modern Chemical Synthesis and Design

The urea motif is a fundamental building block in contemporary chemical synthesis and molecular design, prized for its unique structural and functional characteristics. mdpi.comnih.gov This small, yet versatile, functional group is central to a vast array of applications, from pharmaceuticals and agrochemicals to materials science and organocatalysis. mdpi.comsemanticscholar.org In medicinal chemistry, the urea scaffold is considered a "privileged structure" due to its ability to form stable hydrogen bonds with biological targets like proteins, enzymes, and receptors. nih.govnih.gov This hydrogen bonding capability is crucial for molecular recognition and is a key factor in the bioactivity of many drugs. nih.gov

The synthetic versatility of the urea functional group allows for the creation of a diverse range of derivatives, including symmetrical and unsymmetrical structures. nih.govorganic-chemistry.org This adaptability has made urea-based compounds integral to the development of novel therapeutics, with applications as enzyme inhibitors, antiviral agents, and selective receptor modulators. mdpi.comnih.gov Furthermore, the incorporation of a urea moiety can enhance the aqueous solubility of a molecule, a critical property for drug development. mdpi.com Beyond medicine, urea derivatives are employed as catalysts, demonstrating efficacy as both Lewis-acidic and basic organocatalysts. bohrium.com They are also foundational components in the synthesis of polymers and dyes. semanticscholar.orgnih.gov

Overview of Sterically Hindered and Functionally Substituted Urea Architectures

Sterically hindered and functionally substituted urea architectures represent a significant advancement in the design of specialized molecules. The introduction of bulky substituents on the nitrogen atoms of the urea bond can induce bond distortion and diminish the conjugation effect, leading to a "hindered urea bond" (HUB). researchgate.netnih.gov This structural modification destabilizes the typically robust urea bond, making it dynamic and responsive to external stimuli such as heat. tudelft.nlcore.ac.uk The reversible dissociation of HUBs into their constituent isocyanate and amine components under mild, catalyst-free conditions opens up possibilities for creating self-healing materials, shape-memory thermosets, and reconfigurable polymers. researchgate.netdntb.gov.ua

The stability of these hindered ureas is influenced by several factors, including the steric bulk of the substituents and the basicity of the urea nitrogen atoms. tudelft.nl For instance, introducing tertiary alkyl groups has a significant impact on the stability of the hindered urea. tudelft.nl This tunability allows for the rational design of dynamic covalent networks with controlled properties. dntb.gov.ua In addition to steric hindrance, the incorporation of specific functional groups onto the urea scaffold allows for the fine-tuning of a molecule's chemical and physical properties, which is particularly important in drug design and materials science. nih.govacs.org

Research Landscape of Complex Unsymmetrical Urea Derivatives

The synthesis of complex unsymmetrical urea derivatives is an active and evolving area of research, driven by the demand for novel compounds with enhanced biological activities and functionalities. mdpi.comnih.gov While traditional methods for synthesizing symmetrical ureas are well-established, the efficient synthesis of unsymmetrical ureas presents greater challenges. mdpi.com

Historically, the synthesis of urea derivatives has relied on the reaction of amines with isocyanates or the use of toxic reagents like phosgene (B1210022). nih.govnih.gov These methods, however, often involve hazardous materials and stringent reaction conditions. nih.gov Consequently, a significant focus of current research is the development of safer and more efficient synthetic routes.

Modern approaches to synthesizing unsymmetrical ureas include:

Palladium-catalyzed cross-coupling reactions: This method allows for the synthesis of unsymmetrical N,N′-diaryl ureas from aryl chlorides and triflates. nih.gov

Hypervalent iodine reagents: The use of reagents like PhI(OAc)2 facilitates the coupling of amides and amines under mild, metal-free conditions. mdpi.comrsc.org This approach is particularly valuable for the late-stage functionalization of complex molecules in drug development. mdpi.com

Isopropenyl carbamates: These reagents react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield and purity, making this method ideal for the rapid synthesis of compound libraries. acs.org

Copper-catalyzed reactions: A newer method involves the copper-catalyzed reaction of isocyanides with O-benzoyl hydroxylamines. mdpi.com

The development of these innovative synthetic strategies continues to expand the accessibility and diversity of complex unsymmetrical urea derivatives, paving the way for new discoveries in medicine, materials science, and beyond. researcher.life

Structure

3D Structure

Properties

IUPAC Name |

1,1-dicyclohexyl-3-(2,4-dimethylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O/c1-16-13-14-20(17(2)15-16)22-21(24)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-15,18-19H,3-12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPPBFOUTAKNQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)N(C2CCCCC2)C3CCCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403114 | |

| Record name | Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86781-54-6 | |

| Record name | Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICYCLOHEXYL-3-(2,4-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Coupling Approaches for Unsymmetrical Urea (B33335) Formation

Direct coupling methods are the most conventional and widely employed routes for constructing the urea backbone. These strategies typically involve the stepwise reaction of two amine components with a carbonyl source.

The reaction between an isocyanate and an amine is the most common and straightforward method for synthesizing ureas. For the target molecule, this pathway involves the nucleophilic addition of the secondary amine, dicyclohexylamine (B1670486), to the electrophilic carbonyl carbon of 2,4-dimethylphenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent. The primary advantage of this method is its high atom economy, as no byproducts are formed in the key bond-forming step.

The reaction is generally highly chemoselective, with the amine's nitrogen atom selectively attacking the isocyanate. The formation of symmetrical urea byproducts is minimal, especially when one of the amine components is introduced as the pre-formed isocyanate.

Table 1: General Reaction via Amine-Isocyanate Condensation

| Reactant A | Reactant B | Common Solvents | Temperature | Outcome |

|---|

This table represents a generalized, highly probable synthetic route based on established chemical principles for urea formation.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are well-known coupling agents, particularly in peptide synthesis, where they activate carboxylic acids for reaction with amines. sigmaaldrich.com The direct use of carbodiimides to form a urea from two different amines and a carbonyl source is not a standard procedure.

More relevantly, the use of DCC as a coupling agent in other reactions is known to produce N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.net Furthermore, in peptide synthesis, the O-acylisourea intermediate formed from DCC and a carboxylic acid can rearrange to an unreactive N-acylurea. sigmaaldrich.comnih.gov This N-acyl-N,N'-dicyclohexylurea is structurally related to the target molecule but possesses a different substitution pattern (N,N' vs. N,N). Due to the propensity of DCC to form the symmetrical DCU, it is not a suitable reagent for the direct synthesis of the unsymmetrically substituted target compound from amine precursors.

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for urea synthesis. It reacts with an amine to form a carbamoyl (B1232498) chloride, which can then react with a second amine. To synthesize N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea, dicyclohexylamine would first react with phosgene to generate dicyclohexylcarbamoyl chloride. This intermediate would then be treated with 2,4-dimethylaniline (B123086) to yield the final product.

Due to the extreme toxicity of phosgene gas, safer solid or liquid surrogates are now overwhelmingly preferred. rsc.orgresearchgate.net These include triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI). rsc.orgacs.org These reagents generate the reactive isocyanate or carbamoyl chloride intermediate in situ, avoiding the handling of phosgene. The reaction proceeds in a two-step, one-pot manner where the first amine is activated, followed by the addition of the second amine. While effective, these methods have lower atom economy than the direct isocyanate-amine route due to the formation of byproducts like hydrochloric acid or imidazole.

Table 2: Urea Synthesis via Phosgene Surrogates

| Amine 1 | Phosgene Surrogate | Amine 2 | Typical Base | Byproducts |

|---|---|---|---|---|

| Dicyclohexylamine | Triphosgene | 2,4-Dimethylaniline | Triethylamine, DIPEA | Triethylammonium chloride, CO₂ |

Multicomponent Reaction Strategies for Urea Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in synthetic efficiency. nih.gov While classical MCRs like the Biginelli reaction can incorporate a urea molecule, the direct, selective synthesis of a specific unsymmetrical trisubstituted urea like N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea via an MCR is not well-established. organic-chemistry.org

A hypothetical MCR could involve the catalytic coupling of dicyclohexylamine, 2,4-dimethylaniline, and a C1 source like carbon monoxide or carbon dioxide. Such reactions, often catalyzed by transition metals, represent an area of ongoing research aimed at improving synthetic efficiency and avoiding pre-functionalized starting materials like isocyanates. researchgate.net However, achieving the high chemo- and regioselectivity required to prevent the formation of multiple symmetrical and unsymmetrical urea byproducts is a significant challenge.

Green Chemistry Principles in Urea Synthesis Optimization

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. tandfonline.comresearchgate.net The synthesis of N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea can be optimized according to these principles.

Prevention of Hazardous Reagents : The most significant green advancement in urea synthesis is the move away from highly toxic phosgene. The use of phosgene surrogates like triphosgene and CDI is a step forward, but phosgene-free routes are ideal. researchgate.nettandfonline.com Methods that utilize carbamates or other precursors to generate isocyanates in situ under thermal or catalytic conditions are considered greener alternatives. thieme-connect.com

Atom Economy : The direct condensation of dicyclohexylamine with 2,4-dimethylphenyl isocyanate represents the most atom-economical route, with 100% of the reactant atoms incorporated into the final product. Methods involving phosgene surrogates or other activating groups inherently have lower atom economy due to the generation of stoichiometric byproducts.

Safer Solvents and Conditions : Research into urea synthesis increasingly focuses on using environmentally benign solvents. Some modern protocols have demonstrated success in aqueous media, which significantly reduces reliance on volatile organic compounds (VOCs). researchgate.netnih.gov Furthermore, developing catalytic methods that allow the reaction to proceed under milder temperatures reduces energy consumption.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Achieving high selectivity is paramount in the synthesis of complex organic molecules.

Chemoselectivity : In the context of the target molecule's precursors, chemoselectivity refers to the preferential reaction at the amine functional group over other potential reactive sites. The reaction of an amine with an isocyanate is highly chemoselective, ensuring that the urea linkage is formed cleanly.

Regioselectivity : This concerns which amine forms a bond with the carbonyl carbon and which forms an N-H bond (in the case of di-substituted ureas). In the synthesis of this trisubstituted urea via direct coupling, the regiochemistry is explicitly defined by the choice of the secondary amine (dicyclohexylamine) and the aryl isocyanate (or aniline (B41778) precursor). The correct connectivity is therefore ensured by the synthetic design.

Stereoselective Considerations : An intriguing aspect of N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea is the potential for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The presence of a methyl group at the ortho-position (C2) of the phenyl ring can create significant steric hindrance, restricting free rotation around the N'-aryl (C-N) bond. nih.gov This restricted rotation means the molecule could exist as a pair of stable, non-superimposable enantiomers. Standard synthetic methods, such as the amine-isocyanate reaction, would typically produce a racemic mixture of these atropisomers. The synthesis of a single atropisomer would require a specialized asymmetric synthesis strategy, an advanced area of research that often involves chiral catalysts or auxiliaries to control the orientation of the groups during the bond-forming step.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Urea (B33335), N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 329.2644 Da. Experimental measurement of the m/z value with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the assigned molecular formula.

Collision-induced dissociation (CID) fragmentation patterns observed in MS/MS experiments further corroborate the proposed structure. Key fragmentation pathways for this molecule would be expected to involve the cleavage of the urea core and its substituents.

Table 1: Predicted HRMS Fragmentation Data for [C21H32N2O+H]⁺

| Fragment Ion | Proposed Structure | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C21H33N2O]⁺ | 329.2644 |

| [C15H20NO]⁺ | [M - C6H11N+H]⁺ | 230.1545 |

| [C13H17N2O]⁺ | [M - C8H15+H]⁺ | 217.1341 |

| [C8H9NH2]⁺ | [2,4-dimethylaniline]⁺ | 122.0964 |

This interactive table outlines the primary ions anticipated from the fragmentation of the parent molecule, which are instrumental in confirming its structural components.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Elucidation of Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-, a full suite of 1D and 2D NMR experiments is required for complete signal assignment.

Based on analogous structures, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl group, the two methyl groups at different chemical shifts, a broad signal for the N'-H proton, and complex multiplets for the methine and methylene (B1212753) protons of the two non-equivalent cyclohexyl rings. The ¹³C NMR spectrum would similarly display unique resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the cyclohexyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Urea C=O | - | ~155-158 |

| N'-H | ~7.5-8.5 (broad s) | - |

| Aromatic CH | ~6.9-7.2 (m) | ~127-135 |

| Cyclohexyl CH-N | ~3.5-4.0 (m) | ~50-55 |

| Cyclohexyl CH2 | ~1.0-2.0 (m) | ~25-33 |

This interactive table provides estimated chemical shift ranges for the primary functional groups within the molecule, derived from data on similar urea compounds. uva.nl

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would be critical for tracing the connectivity within each of the two cyclohexyl rings, identifying which protons are adjacent to one another. It would also show a correlation between the N'-H proton and the adjacent aromatic C-H proton, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbons to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its corresponding proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. NOESY could reveal spatial proximity between protons on the cyclohexyl rings and the 2,4-dimethylphenyl group, helping to define the preferred rotational orientation around the N-C bonds.

Vibrational Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including FTIR and Raman, provides information on the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- is expected to be dominated by several characteristic absorption bands. The position of the N-H and C=O stretching bands is particularly sensitive to hydrogen bonding. In the solid state, intermolecular N-H···O=C hydrogen bonds are expected, which would lead to a broadening and shifting of these bands to lower wavenumbers compared to their positions in a dilute solution.

Raman spectroscopy complements FTIR, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Symmetric vibrations, in particular, tend to produce strong Raman signals. For this molecule, the symmetric stretching of the aromatic ring is expected to be a prominent feature in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200-3400 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2950 | Strong |

| C=O Stretch (Amide I) | 1630-1660 | Moderate |

| N-H Bend / C-N Stretch (Amide II) | 1550-1580 | Weak |

| Aromatic C=C Stretch | 1450-1600 | Strong |

This interactive table summarizes the key expected vibrational frequencies, highlighting the complementary nature of FTIR and Raman spectroscopy for functional group identification. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. While specific crystallographic data for Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- is not publicly available, analysis of closely related structures, such as N,N'-dicyclohexylurea, allows for a reliable prediction of its solid-state conformation. researchgate.net

The crystal structure would likely reveal:

Chair Conformation: Both cyclohexyl rings are expected to adopt a stable chair conformation. nih.govnih.gov

Planar Urea Moiety: The central C-N(H)-C(O)-N fragment is typically planar or near-planar.

Hydrogen Bonding: The single N'-H group acts as a hydrogen bond donor, likely forming intermolecular N-H···O=C hydrogen bonds with the carbonyl oxygen of an adjacent molecule. This interaction is a dominant force in the crystal packing of ureas, often leading to the formation of infinite chains or dimeric structures. researchgate.netnih.govnih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- |

Crystal Packing and Intermolecular Interactions

The crystal packing of urea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. In the case of the parent N,N'-dicyclohexylurea, molecules are known to form one-dimensional chains through N—H⋯O hydrogen bonds. It is highly probable that Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- would also exhibit similar hydrogen bonding motifs, with the N-H group of the urea backbone acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor.

The substitution pattern on the phenyl ring (2,4-dimethyl) will further influence the packing. The methyl groups will increase the steric bulk and may prevent a perfectly co-planar arrangement of the phenyl rings in the crystal lattice, potentially leading to a more complex three-dimensional packing arrangement compared to unsubstituted phenylurea derivatives.

Conformational Analysis in the Crystalline State

The conformation of Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- in the crystalline state will be dictated by the rotational freedom around the C-N bonds of the urea moiety and the orientation of the cyclohexyl and 2,4-dimethylphenyl substituents.

The cyclohexyl rings are expected to adopt a stable chair conformation, as is typical for this substituent. The orientation of these rings with respect to the urea plane will be a key conformational feature.

For the urea backbone, different conformations such as trans-trans, trans-cis, or cis-cis are possible, referring to the orientation of the substituents relative to the carbonyl group. In many N,N'-disubstituted ureas, a trans-trans conformation is often favored as it minimizes steric clashes between the substituents. However, the specific electronic and steric demands of the dicyclohexyl and 2,4-dimethylphenyl groups could lead to a different preferred conformation in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences

For molecules with multiple rotatable bonds, such as Urea (B33335), N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-, DFT studies are essential to identify the most stable three-dimensional arrangements (conformers). These calculations would typically involve geometry optimization of various possible conformers to determine their relative energies. The steric bulk of the dicyclohexyl and 2,4-dimethylphenyl groups is expected to play a significant role in dictating the preferred orientation around the urea core. However, specific data on the dihedral angles and relative energies of the conformers for this compound are not available in the reviewed literature.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability. For Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)-, FMO analysis would reveal how the electronic landscape is influenced by the substituent groups, but specific HOMO-LUMO energy values and orbital distribution maps are not documented.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. These simulations can provide information on solvation effects, conformational dynamics, and intermolecular interactions over time. An MD study of Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- in various solvents would be valuable for understanding its solubility and how its conformation changes in a solution environment. No such simulation studies have been reported for this specific compound.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. While general principles of how the dicyclohexyl and dimethylphenyl groups would influence the spectra can be inferred, precise computationally predicted spectroscopic data for Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- are absent from the literature.

Reaction Mechanism Elucidation Through Transition State Calculations

Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing the transition states, chemists can understand the energy barriers and pathways of reactions involving a particular molecule. For instance, the formation or degradation pathways of Urea, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)- could be elucidated through such calculations. However, no studies detailing the reaction mechanisms involving this compound through transition state calculations have been found.

Reactivity and Mechanistic Organic Studies

Investigation of Reaction Pathways Involving the Urea (B33335) Moiety

No specific studies on the reaction pathways of the urea moiety in N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea have been reported. General reactivity of unsymmetrical ureas can be inferred from broader studies, but specific pathways are highly dependent on the steric and electronic nature of the substituents, which have not been investigated for this compound.

Kinetics of Chemical Transformations

There is no available data on the kinetics of any chemical transformations involving N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea. Such studies would require experimental measurements of reaction rates under various conditions to determine rate laws and activation parameters, which have not been published.

Influence of Substituent Effects on Reactivity

While the 2,4-dimethylphenyl and dicyclohexyl groups are expected to exert specific electronic and steric effects on the reactivity of the urea functional group, no studies have been conducted to quantify or describe these influences for this particular molecule.

Exploration of New Reaction Discoveries

No new reactions or synthetic applications have been reported that specifically utilize N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea as a reactant or precursor.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Networks in the Solid and Solution States

The urea (B33335) moiety, with its capacity to act as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), is fundamental to the formation of supramolecular structures. researchgate.net In the solid state, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea and related urea derivatives typically form one-dimensional hydrogen-bonded networks. nih.govnih.gov These chains are a common feature in the crystal structures of ureas, where intermolecular N-H···O hydrogen bonds link adjacent molecules. nih.govresearchgate.net The presence of bulky substituents, such as the dicyclohexyl and dimethylphenyl groups, influences the packing of these chains and can prevent more complex three-dimensional networks from forming, often leading to structures stabilized primarily by weaker van der Waals forces in other directions. nih.gov

In solution, the behavior of urea derivatives is concentration and solvent-dependent. At higher concentrations, self-association through hydrogen bonding is prevalent. However, in dilute solutions or in the presence of competitive hydrogen-bonding solvents, these intermolecular interactions can be disrupted. mdpi.com The substitution pattern on the urea nitrogen atoms plays a critical role in these self-association properties. For instance, trisubstituted ureas, like the subject compound, are unable to form the highly ordered, aligned hydrogen-bonded structures often seen with N,N'-disubstituted ureas due to steric hindrance. mdpi.com Instead, they tend to form less ordered or "disordered" hydrogen-bonded states. mdpi.com

Table 1: Hydrogen Bonding Characteristics of Urea Derivatives

| Urea Type | Predominant H-Bonding State | Influence of Substituents |

|---|---|---|

| N,N'-Disubstituted | Ordered and disordered states | Can form highly aligned carbonyl group stacks |

| N,N',N'-Trisubstituted | Primarily disordered state | Steric hindrance prevents ordered alignment |

| Symmetrical Diaryl Ureas | Can form supramolecular polymers | Solubility is affected by substituent nature |

| N,N-dicyclohexylurea | Forms infinite chains via N-H···O bonds | Chains run parallel in the crystal structure |

Formation of Supramolecular Assemblies and Architectures

The directional and specific nature of hydrogen bonds in urea derivatives drives their self-assembly into well-defined supramolecular architectures. researchgate.net By rationally designing the substituents on the urea core, a variety of structures, from discrete capsules to extended polymers and gels, can be created. researchgate.net The formation of one-dimensional chains through N-H···O hydrogen bonding is a common self-assembly motif for many urea compounds, including derivatives of N,N'-dicyclohexylurea. nih.gov

Host-Guest Chemistry and Recognition Phenomena

The ureido group is an effective functional unit for molecular recognition, particularly for anions, due to its ability to form strong and directional hydrogen bonds. researchgate.netnih.gov Neutral receptors based on urea and thiourea (B124793) have been extensively designed to bind various anions. nih.gov The binding efficiency and selectivity are often dictated by the geometric arrangement of the urea moieties within a larger molecular framework. Oligo-ureas, for example, have demonstrated promise as receptors for anion recognition. rsc.org

In the context of N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea, the N-H group can act as a hydrogen bond donor to an anionic guest. The binding strength and selectivity would be influenced by the steric and electronic properties of the dicyclohexyl and dimethylphenyl groups. In more complex systems, multiple urea functionalities are incorporated into a single receptor to create a pre-organized binding pocket that is complementary in size and shape to a target anion, such as sulfate (B86663) or acetate. nih.govchemrxiv.org Beyond simple anions, urea-based hosts have been developed for ion-pair recognition, where the receptor possesses binding sites for both the cation and the anion. researchgate.net The molecular recognition capabilities of urea derivatives are also crucial in biological systems, where they can form key hydrogen bonding and nonbonded π-interactions within the binding pockets of proteins. nih.govmdpi.comresearchgate.net

Design of Urea-Based Gelling Agents and Soft Materials

Low molecular weight organogelators (LMWOs) are molecules that can self-assemble in organic solvents to form three-dimensional networks, resulting in the formation of a gel. Urea derivatives are a prominent class of LMWOs. researchgate.netnih.gov The self-assembly process is typically driven by the formation of one-dimensional hydrogen-bonded fibrous structures. nih.gov

The gelation ability of a urea-based molecule is highly dependent on its chemical structure. Small modifications to the substituents can have a significant impact on the self-assembly properties and, consequently, the gelation efficiency and the properties of the resulting soft material. nih.gov For instance, N,N-dicyclohexyl-N'-(2,4-dimethylphenyl)urea belongs to a family of urea-based compounds that have been investigated as organogelators. nih.gov The bulky and asymmetric nature of the substituents can promote the formation of the entangled fibrous networks necessary for gelation, while potentially inhibiting crystallization, which would lead to precipitation instead of gel formation. nih.gov The resulting gels can have applications in various fields, including environmental remediation, where they can be used to gel oils and other pollutants. nih.gov

Applications in Materials Science and Catalysis

Q & A

Q. What experimental designs mitigate low solubility in polar solvents during characterization?

- Methodological Answer :

- Co-Crystallization : Use carboxylic acid co-formers to enhance solubility.

- Surfactant-Assisted Methods : Triton X-100 in aqueous solutions.

- High-Throughput Screening : Identify optimal solvents (e.g., DMSO/water mixtures) via robotic platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.